Cas no 146464-95-1 (Pralatrexate)

Pralatrexate structure
Nom du produit:Pralatrexate
Numéro CAS:146464-95-1
Le MF:C23H23N7O5
Mégawatts:477.472624063492
MDL:MFCD00920897
CID:64971
PubChem ID:148121
Pralatrexate Propriétés chimiques et physiques
Nom et identifiant
-
- 10-Propargyl-10-deazaaminopterin
- N-(4-(1-((2,4-Diamino-6-pteridinyl)methyl)-3-butynyl)benzoyl)-L-glutamic acid
- Pralatrexate
- (2S)-2-(4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzamido)pentanedioic acid
- (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
- Pralatrexate-D5
- Folotyn
- FOLOTYN PRALATREXATE
- pralatrexato
- pralatrexatum
- (2S)-2-[4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzamido]pentanedioic Acid
- Pdx
- Pralatrexat
- Prelatrexate
- Unii-A8Q8I19Q20
- Pralatrexate(Folotyn)
- 10-Propargyl-10-deazaaMinopteri
- N-[4-[1-[(2,4-Diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-L-glutamic Acid
- (2S)-2-((4-((1RS)-1-((2,4-Diaminopteridin-6-yl)methyl)but-3-ynyl)benzoyl)amino)pentanedioic acid
- N-{4-[1-(2,4-diaminopteridin-6-y
- (2S)-2-[[4-[1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amino]pentanedioic acid
- 146464-95-1
- PRALATREXATE [MI]
- PRALATREXATE [INN]
- N-{4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl}-L-glutamic acid
- SW220187-1
- L-Glutamic acid, N-(4-(1-((2,4-diamino-6-pteridinyl)methyl)-3-butynyl)benzoyl)-
- SCHEMBL21633
- PRALATREXATE [VANDF]
- NCGC00242596-01
- PRALATREXATE [MART.]
- CCG-269517
- SR-01000941578-1
- Pralatrexte
- 10-Propargyl-10-deazaaminopterin, 95%
- Pralatrexate [USAN]
- DTXSID3048578
- DTXCID3028504
- Pralatrexate (JAN/USAN/INN)
- CHEMBL1201746
- (2S)-2-({4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]phenyl}formamido)pentanedioic acid
- GTPL6840
- NCGC00386226-01
- PRALATREXATE [ORANGE BOOK]
- s11194
- BS-15438
- PRALATREXATE (MART.)
- AC-28388
- EN300-26509071
- J-008227
- CS-0504
- HSDB 7786
- CHEBI:71223
- NSC 754230
- (2S)-2-[[4-[(1RS)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amino]pentanedioic acid
- AB00443251_04
- HY-10446
- A8Q8I19Q20
- A884505
- Q637059
- MFCD00920897
- N-(4-(1-((2,4-Diamino-6-pteridinyl)methyl)-3-butynyl)benzoyl)-L-glutamic acid;Pralatrexate
- AKOS015966891
- Tox21_112906
- NSC754230
- P2645
- AM84423
- 146464-95-1 (racemic)
- CAS-146464-95-1
- DB06813
- Pralatrexate [USAN:INN]
- AB00443251-02
- BDBM50457437
- SCHEMBL15075302
- (2S)-2-({4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl}amino)pentanedioic acid
- L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-
- OGSBUKJUDHAQEA-WMCAAGNKSA-N
- Folotyn (TN)
- NSC-754230
- D05589
- PRALATREXATE [JAN]
- s1497
- N -(4-{1-[(2,4-diaminopteridin-6-yl)methyl]but-3-yn-1-yl}benzoyl)-L-glutamic acid
- SR-01000941578
- PRALATREXATE [WHO-DD]
- L01BA05
- BCPP000101
- EX-A2142
- PRALATREXATE [HSDB]
- Pralatrexate, >=98%
- GLXC-04258
- NCGC00242596-05
- DA-57020
- BRD-A74914197-001-02-9
- NCGC00242596-02
-
- MDL: MFCD00920897
- Piscine à noyau: 1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14?,16-/m0/s1
- La clé Inchi: OGSBUKJUDHAQEA-WMCAAGNKSA-N
- Sourire: O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])(C([H])([H])C#C[H])C([H])([H])C1=C([H])N=C2C(C(N([H])[H])=NC(N([H])[H])=N2)=N1)N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C(=O)O[H]
Propriétés calculées
- Qualité précise: 477.17600
- Masse isotopique unique: 477.17606686g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 10
- Complexité: 809
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.9
- Surface topologique des pôles: 207
Propriétés expérimentales
- Couleur / forme: Solide gris - blanc à jaune
- Dense: 1.5±0.1克/厘米3
- Point de fusion: No data available
- Point d'ébullition: No data available
- Point d'éclair: No data available
- Solubilité: 生物体外In Vitro:DMSO溶解度≥ 50 mg/mL(104.72 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- Le PSA: 207.30000
- Le LogP: 2.53490
- λ max: 372(H2O)(lit.)
Pralatrexate Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:warning
- Description des dangers: H301-H360
- Déclaration d'avertissement: P201-P202-P264-P270-P280-P301+P310+P330-P308+P313-P405-P501
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- RTECS:MA1170000
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Groupe d'emballage:III
Pralatrexate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0504-50mg |
Pralatrexate |
146464-95-1 | 99.23% | 50mg |
$275.0 | 2022-04-27 | |
ChemScence | CS-0504-100mg |
Pralatrexate |
146464-95-1 | 99.23% | 100mg |
$495.0 | 2022-04-27 | |
Enamine | EN300-26509071-0.05g |
146464-95-1 | 0.05g |
$223.0 | 2023-05-31 | |||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6120-1 mg |
Pralatrexate |
146464-95-1 | 94.32% | 1mg |
¥462.00 | 2022-04-26 | |
abcr | AB496126-100 mg |
10-Propargyl-10-deazaaminopterin, 95%; . |
146464-95-1 | 95% | 100MG |
€477.10 | 2023-04-19 | |
eNovation Chemicals LLC | Y1132704-1g |
Pralatrexate |
146464-95-1 | 95% | 1g |
$1700 | 2024-07-23 | |
S e l l e c k ZHONG GUO | S1497-10mM (1mL in DMSO) |
Pralatrexate (NSC 754230) |
146464-95-1 | 99.58% | 10mM (1mL in DMSO) |
¥3453.65 | 2023-10-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | WO855-5mg |
Pralatrexate |
146464-95-1 | 98.0%(LC) | 5mg |
¥900.0 | 2022-03-01 | |
eNovation Chemicals LLC | D372486-1g |
N-(4-{1-[(2,4-diaminopteridin-6-yl)methyl]but-3-yn-1-yl}benzoyl)-L-glutamic acid |
146464-95-1 | 98% | 1g |
$1865 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S1497-50mg |
Pralatrexate (NSC 754230) |
146464-95-1 | 99.58% | 50mg |
¥7965.25 | 2023-10-09 |
Pralatrexate Littérature connexe
-
James T. Heeres,Paul J. Hergenrother Chem. Soc. Rev. 2011 40 4398
-
Caining Xue,Wenxin Yu,Haohan Song,Xiangyi Huang,Jicun Ren Analyst 2022 147 1357
-
C. Fotis,N. Meimetis,A. Sardis,L. G. Alexopoulos Mol. Omics 2021 17 108
-
4. Revitalizing antifolates through understanding mechanisms that govern susceptibility and resistanceShannon Lynn Kordus,Anthony David Baughn Med. Chem. Commun. 2019 10 880
-
Qing-Min Li,Gui-Shan Lin,Wen-Gui Duan,Yu-Cheng Cui,Fang-Yao Li,Fu-Hou Lei,Dian-Peng Li New J. Chem. 2022 46 8688
146464-95-1 (Pralatrexate) Produits connexes
- 1897154-02-7(5-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-3-amine)
- 2228474-43-7(4-2-fluoro-3-(trifluoromethyl)phenyl-1H-imidazole)
- 2361608-91-3((2S)-1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-amine)
- 1227584-24-8((2-Chloro-6-pyridin-3-ylpyridin-4-yl)methanol)
- 2354048-80-7(3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxyphenyl]propanoic acid)
- 158171-53-0(17R-Epristeride)
- 75205-42-4(2-(2-methylphenyl)-3-oxobutanenitrile)
- 1448027-43-7(benzyl N-(2-{4-(furan-2-yl)methanesulfonylpiperidin-1-yl}-2-oxoethyl)carbamate)
- 1927856-40-3(CC(C)c1c(Cl)[nH]c2c(cnn2c1=O)C#N)
- 1806341-08-1(1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:146464-95-1)Pralatrexate

Pureté:99%/99%/99%/99%/99%
Quantité:25mg/50mg/100mg/250mg/1g
Prix ($):173.0/258.0/314.0/482.0/1102.0